![molecular formula C18H10ClFN4O2 B2563285 N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1112339-32-8](/img/structure/B2563285.png)
N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide
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Description
N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide (CBP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. CBP is a small molecule that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects, making it a potential candidate for the treatment of various diseases.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis
N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide and related substances have been analyzed using nonaqueous capillary electrophoresis. This method is effective for quality control and separation of complex compounds in pharmaceutical research (Ye et al., 2012).
HDAC Inhibition for Cancer Therapy
Compounds similar to N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, specifically N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been found to selectively inhibit histone deacetylases (HDACs), which are key in cancer treatment strategies. These compounds have shown promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Anti-Acetylcholinesterase Activity
Related piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in developing treatments for diseases like Alzheimer's (Sugimoto et al., 1990).
Antineoplastic Activity in Chronic Myelogenous Leukemia
Compounds structurally similar to N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, like Flumatinib, have been investigated for their antineoplastic activity, particularly in the treatment of chronic myelogenous leukemia. These studies focus on understanding the metabolism of such compounds in human patients (Gong et al., 2010).
Potassium Channel Openers for Epilepsy Treatment
N-pyridyl benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers and are active in animal models of epilepsy and pain. Such research is critical for developing new epilepsy treatments (Amato et al., 2011).
Herbicidal Applications
Benzamide derivatives have been explored as herbicides, showing potential utility in agriculture for controlling grasses while preserving certain crops and legumes (Viste et al., 1970).
Antibacterial and Antifungal Activities
New benzamides and their metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Khatiwora et al., 2013).
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFGQXVGDKEPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
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